molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5

Imidazo[1,5-a]pyridine

Cat. No. B1214698
Key on ui cas rn: 274-47-5
M. Wt: 118.14 g/mol
InChI Key: JMANUKZDKDKBJP-UHFFFAOYSA-N
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Patent
US04129567

Procedure details

To 13.6 g. of 2-formamidomethylpyridine in a round-bottom flask is added 25 ml. of phosphorous oxychloride. Following the exothermic reaction, the reaction mixture is cooled to room temperature, and quenched on crushed ice. The aqueous mixture is treated with sufficient 20% aqueous sodium hydroxide solution to provide a pH of 9-10, and the liberated product extracted into chloroform (3 × 300 ml.). The extracts are combined, dried over sodium sulfate and concentrated to a light brown oil, 14.0 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)=O.P(Cl)(Cl)(Cl)=O>>[CH:4]1[N:3]=[CH:1][N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NCC1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
quenched
CUSTOM
Type
CUSTOM
Details
on crushed ice
ADDITION
Type
ADDITION
Details
The aqueous mixture is treated with sufficient 20% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
to provide a pH of 9-10
EXTRACTION
Type
EXTRACTION
Details
the liberated product extracted into chloroform (3 × 300 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a light brown oil, 14.0 g

Outcomes

Product
Name
Type
Smiles
C=1N=CN2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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